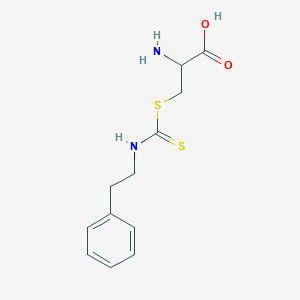

S-(N-PhenethylthiocarbaMoyl)-L-cysteine

Description

Structure

3D Structure

Properties

CAS No. |

53330-02-2 |

|---|---|

Molecular Formula |

C12H16N2O2S2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid |

InChI |

InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |

InChI Key |

FWNOABWJBHBVKJ-JTQLQIEISA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=S)SC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

S-(N-Phenethylthiocarbamoyl)-L-cysteine chemical structure and properties

Topic: S-(N-Phenethylthiocarbamoyl)-L-cysteine: Chemical Structure, Properties, and Technical Profiling Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

This compound (PEITC-Cys) is a critical intermediate metabolite of Phenethyl Isothiocyanate (PEITC), a bioactive isothiocyanate derived from cruciferous vegetables like watercress. It represents the penultimate step in the mercapturic acid pathway, formed after the cleavage of glycine and glutamate from the initial glutathione conjugate.

For drug development professionals, PEITC-Cys is not merely an excretory product; it functions as a reversible carrier of PEITC. Unlike stable thiourea adducts formed with lysine residues, the dithiocarbamate linkage in PEITC-Cys is labile. Under physiological conditions, it can dissociate to release free PEITC, effectively acting as a "Trojan horse" that transports the bioactive isothiocyanate into cells or tissues that might otherwise be inaccessible, thereby extending the systemic half-life and therapeutic window of the parent compound.

Chemical Identity & Structure

PEITC-Cys is an N-substituted dithiocarbamate ester formed by the nucleophilic attack of the L-cysteine sulfhydryl group on the electrophilic central carbon of the PEITC isothiocyanate group.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | PEITC-Cys; Phenethyl isothiocyanate-L-cysteine conjugate |

| Molecular Formula | C₁₂H₁₆N₂O₂S₂ |

| Molecular Weight | 284.40 g/mol |

| CAS Number | 144304-46-1 (Generic for PEITC-Cys conjugates; verify specific enantiomer availability) |

| Chirality | L-isomer (derived from L-Cysteine) |

| Functional Group | Dithiocarbamate (-NH-C(=S)-S-) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (pH dependent) |

Structural Analysis

The molecule consists of a phenethyl group attached to a nitrogen atom, which is linked via a thiocarbonyl (C=S) to the sulfur atom of the cysteine backbone.

-

Lability: The N-C(=S)-S linkage is chemically distinct from the stable amide bonds found in peptides. It is susceptible to hydrolysis and dissociation, particularly at alkaline pH (>7.5) and elevated temperatures.[1][2]

-

Stereochemistry: The biological activity is strictly linked to the L-cysteine configuration, which is recognized by the transporters and enzymes of the mercapturic acid pathway.

Biosynthesis & Metabolic Pathway

Understanding the positioning of PEITC-Cys within the mercapturic acid pathway is essential for interpreting pharmacokinetic data. It is the direct precursor to the final urinary metabolite, PEITC-NAC.

Pathway Logic

-

Entry: PEITC enters the cell and conjugates with Glutathione (GSH) via Glutathione S-Transferase (GST).

-

Processing: The γ-glutamyl and glycine moieties are sequentially removed by GGT and cysteinylglycinase.

-

Target Node: PEITC-Cys is formed.

-

Fate: It is either acetylated by N-acetyltransferase (NAT) to form the mercapturic acid (PEITC-NAC) for excretion OR it dissociates back to free PEITC to exert biological effects.

Figure 1: The Mercapturic Acid Pathway illustrating the central role of PEITC-Cys and its reversible dissociation back to the parent isothiocyanate.

Synthesis Protocol

Objective: Synthesize high-purity this compound standard for analytical calibration or biological assays.

Principle: The reaction exploits the nucleophilicity of the cysteine thiol toward the electrophilic carbon of the isothiocyanate. Unlike lysine conjugation (which requires high pH), this reaction proceeds efficiently at near-neutral pH, minimizing spontaneous hydrolysis.

Materials

-

Phenethyl isothiocyanate (PEITC) (≥98% purity)

-

L-Cysteine hydrochloride monohydrate

-

Sodium Phosphate Buffer (50 mM, pH 6.6)

-

Ethanol (Absolute)

Step-by-Step Methodology

-

Preparation: Dissolve 1.2 equivalents of L-Cysteine (e.g., 145 mg, 1.2 mmol) in 10 mL of 50 mM Sodium Phosphate buffer (pH 6.6). Ensure complete dissolution.

-

Reaction: Dissolve 1.0 equivalent of PEITC (e.g., 163 mg, 1.0 mmol) in 10 mL of Ethanol.

-

Mixing: Dropwise add the PEITC solution to the stirring L-Cysteine solution at Room Temperature (20-25°C).

-

Incubation: Stir the mixture for 60 minutes . The solution may become heterogeneous as the conjugate forms.

-

Work-up:

-

Remove ethanol under reduced pressure (Rotary Evaporator, <40°C).

-

Wash the remaining aqueous phase with Hexane (2 x 10 mL) to remove unreacted PEITC.

-

Acidify the aqueous phase to pH ~3.0 using 1M HCl (carefully, as low pH stabilizes the conjugate but extreme acid can degrade it).

-

Extract the product with Ethyl Acetate (3 x 15 mL).

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Storage: Store as a white powder at -20°C . Critical: Avoid repeated freeze-thaw cycles and alkaline buffers.

Analytical Profiling (LC-MS/MS)

Quantification of PEITC-Cys in biological matrices (plasma/urine) requires sensitive LC-MS/MS methods due to the compound's polarity and thermal instability.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP). Ionization: Electrospray Ionization (ESI) in Positive Mode .

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 5-8 minutes.

MS/MS Transition Parameters

The fragmentation typically involves the cleavage of the dithiocarbamate bond or neutral loss of the cysteine moiety.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |

| PEITC-Cys | 285.1 [M+H]⁺ | 164.1 | Quantifier | Loss of Cysteine moiety (Cleavage at N-C bond) |

| PEITC-Cys | 285.1 [M+H]⁺ | 122.0 | Qualifier | Formation of Cysteine fragment |

| PEITC-Cys | 285.1 [M+H]⁺ | 105.1 | Qualifier | Phenethyl fragment (Tropylium ion) |

Note: Transition energies (Collision Energy) must be optimized per instrument, typically ranging from 10-25 eV.

Biological Properties & "Expertise" Insights

The "Trojan Horse" Mechanism

While PEITC-NAC (mercapturic acid) is the primary excretion product, PEITC-Cys plays a more active pharmacological role. Research indicates that dithiocarbamate conjugates are reversible .

-

Intracellular Release: Upon entering cells (potentially via amino acid transporters), the cytosolic pH (7.2–7.4) favors the equilibrium towards dissociation, releasing free PEITC.

-

GSH Depletion: The reformation of PEITC consumes intracellular GSH, driving oxidative stress (ROS generation) specifically in cancer cells that are already under oxidative stress. This mechanism is distinct from direct alkylation.

Stability Warning

-

pH Sensitivity: PEITC-Cys is stable at pH < 6.0. At pH > 7.5, the half-life decreases significantly (minutes to hours).

-

Sample Handling: Biological samples (urine/plasma) must be acidified (e.g., with acetic acid) immediately upon collection to prevent the artificial degradation of PEITC-Cys back to PEITC, which would skew pharmacokinetic data.

References

-

Conaway, C. C., et al. (2002). Inhibition of benzo(a)pyrene-induced lung tumorigenesis in A/J mice by dietary N-acetylcysteine conjugates of benzyl and phenethyl isothiocyanates. Cancer Research. Link

-

Kassie, F., et al. (2010). Inhibition of lung carcinogenesis and critical cancer-related signaling pathways by N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine. Carcinogenesis.[4] Link

-

Chiao, J. W., et al. (2000). Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate. International Journal of Oncology. Link

-

Baillie, T. A., & Slatter, J. G. (1991). Glutathione: A vehicle for the transport of chemically reactive metabolites in vivo. Accounts of Chemical Research.[1] Link

-

LKT Laboratories. (n.d.). This compound Product Datasheet.Link

Sources

- 1. agilent.com [agilent.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway of Phenethyl Isothiocyanate to Cysteine Conjugates

This technical guide details the metabolic transformation of Phenethyl Isothiocyanate (PEITC) into its cysteine conjugates, specifically focusing on the mercapturic acid pathway. It is designed for researchers requiring high-fidelity protocols for synthesis, detection, and mechanistic analysis.

An In-Depth Technical Guide for Drug Development & Application Scientists

Executive Summary

Phenethyl isothiocyanate (PEITC), a bioactive isothiocyanate derived from gluconasturtiin in cruciferous vegetables (e.g., watercress), exhibits potent chemopreventive properties.[1][2][3] Its efficacy is linked to its ability to modulate Phase I/II enzymes and induce oxidative stress in tumor cells. Understanding its metabolic fate—specifically the formation of PEITC-N-acetylcysteine (PEITC-NAC) via the mercapturic acid pathway—is critical for pharmacokinetic profiling and biomarker validation in clinical trials.

This guide provides a definitive structural and experimental framework for tracking PEITC metabolism, synthesizing its terminal metabolite, and quantifying it using LC-MS/MS.

Mechanistic Pathway Analysis

The metabolism of PEITC follows the classical Mercapturic Acid Pathway , a four-step detoxification sequence primarily occurring in the liver and kidneys. This pathway converts the lipophilic PEITC into a hydrophilic conjugate for urinary excretion.

The Four-Step Cascade

-

Conjugation (Phase II): The electrophilic central carbon of the isothiocyanate group (

) undergoes nucleophilic attack by the sulfhydryl group of glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs) , particularly GSTP1 and GSTM1 isozymes, forming the PEITC-GSH conjugate. -

Hydrolysis 1:

-Glutamyl transpeptidase (GGT) cleaves the -

Hydrolysis 2: Cysteinylglycinase (CGase) (or dipeptidases) removes the glycine residue, resulting in the PEITC-Cysteine (PEITC-Cys) conjugate.

-

Acetylation: The final step involves N-acetyltransferase (NAT) , which acetylates the amino group of the cysteine conjugate to form PEITC-NAC (mercapturic acid), the primary urinary metabolite.

Pathway Visualization

The following diagram illustrates the sequential enzymatic processing of PEITC.

Figure 1: The Mercapturic Acid Pathway transforming PEITC into PEITC-NAC.

Experimental Protocols

Synthesis of PEITC-NAC Standard

To quantify metabolites accurately, a high-purity standard of the mercapturic acid conjugate is required. The following protocol relies on the direct nucleophilic addition of N-acetylcysteine to PEITC.

Reagents:

-

Phenethyl isothiocyanate (PEITC) (>98% purity)

-

Methanol (HPLC grade)

-

Sodium Hydroxide (1 M)[5]

-

n-Hexane

Protocol:

-

Preparation: Dissolve 1.0 g (6.13 mmol, 1.2 eq) of NAC in 5 mL of Methanol.

-

Reaction: Add 0.83 g (5.1 mmol, 1.0 eq) of PEITC dropwise to the stirring NAC solution.

-

Incubation:

-

Stir at Room Temperature (RT) until the solution becomes heterogeneous.

-

Heat the mixture to 50°C and stir for 2 hours .

-

-

Workup:

-

Remove methanol under reduced pressure (rotary evaporator).

-

Resuspend the residue in 10 mL of 1 M NaOH .

-

Wash the aqueous layer with n-hexane (2 x 10 mL) to remove unreacted PEITC.

-

Acidify the aqueous layer to pH 2.0 with HCl to precipitate the conjugate or extract with Ethyl Acetate.

-

-

Validation: Verify purity via HPLC (>95%) and identity via MS (Precursor ion m/z 327.4 [M+H]+).

LC-MS/MS Quantification Workflow

This method utilizes Multiple Reaction Monitoring (MRM) for the specific detection of PEITC metabolites in biological matrices (plasma/urine).

Instrument Parameters:

-

System: Triple Quadrupole MS coupled to UHPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 10% B to 90% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (for conjugates). Note: APCI is preferred for parent PEITC.

MRM Transitions (Self-Validating):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

|---|

| PEITC-NAC | 327.4

Analytical Workflow Diagram:

Figure 2: Sample preparation and LC-MS/MS analytical workflow.[2][3][5][6][7][8][9][10][11]

Clinical & Pharmacological Implications[2][5][12]

Pharmacokinetics

-

Bioavailability: PEITC is highly bioavailable (>90% absorption) following oral administration.

-

Excretion: The majority of PEITC is excreted in urine as the PEITC-NAC conjugate within 24 hours.

-

Inter-individual Variability: Polymorphisms in GSTM1 and GSTT1 genes significantly influence the rate of conjugation and excretion. Individuals with GSTM1-null genotypes may exhibit slower clearance and prolonged systemic exposure to the parent isothiocyanate.

Biomarker Utility

Urinary PEITC-NAC serves as a robust biomarker for:

-

Dietary Compliance: Verifying intake of watercress or PEITC supplements in clinical trials.

-

Metabolic Capacity: Assessing the functional status of the mercapturic acid pathway and Phase II detoxification competence.

References

-

MDPI. (2024).[2][5] Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma.[7][9] Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). The mercapturic acid pathway. Retrieved from [Link]

-

National Institutes of Health (NIH). (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Best practices for cysteine analysis [sciexplor.com]

- 9. researchgate.net [researchgate.net]

- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Role of PEITC-Cys in Isothiocyanate Metabolism and Bioactivation

Executive Summary

Phenethyl isothiocyanate (PEITC) is a potent chemopreventive agent derived from gluconasturtiin in cruciferous vegetables.[1] While its direct electrophilic activity is well-documented, its cysteine conjugate, S-(N-phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) , plays a critical, often overlooked role as a reversible biological reservoir.

This guide details the "Trojan Horse" mechanism of PEITC-Cys: its formation via the mercapturic acid pathway, its ability to mimic essential amino acids for cellular entry via LAT1 (SLC7A5) , and its subsequent intracellular dissociation to release reactive PEITC. This reversible conjugation strategy overcomes the poor stability and bioavailability often associated with free isothiocyanates (ITCs), offering a unique avenue for targeted drug delivery.

Molecular Mechanism: Formation and Equilibrium

The Mercapturic Acid Pathway

PEITC metabolism follows the classical mercapturic acid pathway, primarily occurring in the liver and enterocytes. However, unlike typical detoxification where the end-product is inert, the intermediates (specifically the cysteine conjugate) retain biological reactivity due to the reversibility of the dithiocarbamate linkage.

Pathway Steps:

-

Conjugation: GSTs catalyze the nucleophilic attack of Glutathione (GSH) on the central carbon of the isothiocyanate group (-N=C=S).[2]

-

Hydrolysis:

-Glutamyl transpeptidase ( -

Cleavage: Cysteinylglycinase cleaves the glycine, yielding PEITC-Cys .

-

Acetylation: N-acetyltransferase (NAT) acetylates PEITC-Cys to form the mercapturic acid (PEITC-NAC), which is excreted.[1][3]

The "Look-Back" Equilibrium

The critical feature of PEITC-Cys is its chemical instability relative to other mercapturic acid conjugates. The dithiocarbamate bond is labile. Under physiological conditions (pH 7.4, 37°C), PEITC-Cys exists in equilibrium with free PEITC and L-cysteine.

-

Extracellular Space: The conjugate is relatively stable, protecting the reactive ITC group from non-specific protein binding in the plasma.

-

Intracellular Space: Upon entry, lower local concentrations of free PEITC drive the equilibrium to the right, releasing the active pharmacophore.

Figure 1: The Mercapturic Acid Pathway showing the reversible dissociation of PEITC-Cys back to free PEITC.

Bioactivation: The "Trojan Horse" Mechanism

The efficacy of PEITC-Cys relies on its structural similarity to essential amino acids, allowing it to hijack nutrient transporters.

LAT1-Mediated Transport

The L-type Amino Acid Transporter 1 (LAT1/SLC7A5 ) is a sodium-independent exchanger that transports large neutral amino acids (e.g., Leucine, Phenylalanine).[4]

-

Structural Mimicry: PEITC-Cys possesses a phenylalanine-like side chain and a cysteine backbone.

-

Selectivity: LAT1 is often overexpressed in cancer cells to support rapid growth (the "Warburg effect" for nutrients). PEITC-Cys acts as a substrate for LAT1, allowing it to accumulate preferentially in malignant cells.

-

Mechanism: PEITC-Cys enters the cell in exchange for an intracellular amino acid (e.g., Glutamine).

Intracellular Release and Targets

Once inside, the cytosolic environment facilitates the dissociation of PEITC-Cys. The released free PEITC then executes its cytotoxic effects:

-

GSH Depletion: Rapidly conjugates with intracellular GSH, inducing oxidative stress.

-

Tubulin Binding: Covalently modifies cysteine residues on tubulin, disrupting microtubule dynamics.

-

Mitochondrial Disruption: Inhibits Complex III, leading to ROS generation and apoptosis.

Figure 2: The "Trojan Horse" mechanism. PEITC-Cys hijacks the LAT1 transporter to enter the cell, where it dissociates to release the reactive PEITC payload.

Experimental Protocols

Synthesis of PEITC-Cys

Objective: To synthesize high-purity this compound for experimental use. This protocol is adapted from standard isothiocyanate conjugation methods [1, 2].

Reagents:

-

Phenethyl isothiocyanate (PEITC) (99% purity)

-

L-Cysteine hydrochloride[5]

-

Solvents: Methanol, 1M NaOH, Ethyl Acetate, Hexane.

Protocol:

-

Preparation: Dissolve L-Cysteine HCl (1.2 eq, ~6 mmol) in 5 mL of Methanol/Water (1:1 v/v).

-

Basification: Adjust pH to ~8.0 using 1M NaOH. Note: Basic pH promotes the thiolate anion formation necessary for nucleophilic attack, but pH > 9 may degrade the ITC.

-

Reaction: Add PEITC (1.0 eq, ~5 mmol) dropwise while stirring at room temperature.

-

Incubation: Stir for 2–4 hours. Monitor consumption of PEITC via TLC (Hexane:Ethyl Acetate 4:1).

-

Work-up:

-

Evaporate methanol under reduced pressure.

-

Wash the aqueous residue with Hexane (removes unreacted PEITC).

-

Acidify aqueous phase to pH 3.0 with 1M HCl to precipitate the conjugate.

-

Extract with Ethyl Acetate (3x).

-

-

Purification: Dry organic layer over anhydrous

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary. -

Validation: Confirm structure via

-NMR and LC-MS (Expected Mass: ~284 Da).

Dissociation Kinetics Assay

Objective: To quantify the reversibility of the conjugate under physiological conditions.

Methodology:

-

Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.0.

-

Incubation: Dissolve PEITC-Cys (50

M) in buffers at 37°C. -

Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately acidify samples (pH < 3) to stop dissociation.

-

Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

-

Target: Measure the disappearance of PEITC-Cys and appearance of free PEITC peak.

-

Cellular Accumulation & LAT1 Specificity

Objective: To prove LAT1-mediated transport.

Protocol:

-

Cell Lines: Use LAT1-high (e.g., A549, PC-3) and LAT1-low (e.g., normal fibroblasts) cell lines.

-

Inhibitor Control: Pre-treat cells with BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor (10 mM), for 30 mins.

-

Treatment: Incubate cells with PEITC-Cys (10–50

M) for 1 hour. -

Lysis: Wash cells 3x with ice-cold PBS. Lyse in RIPA buffer.

-

Quantification: Measure intracellular PEITC content via LC-MS/MS (total ITC content).

-

Data Analysis: Compare accumulation in BCH-treated vs. untreated cells. Significant reduction in BCH group confirms LAT1 involvement.

Therapeutic Implications & Data Summary

The reversible nature of PEITC-Cys offers distinct pharmacological advantages over free PEITC.

| Feature | Free PEITC | PEITC-Cys Conjugate |

| Stability | Low (Reactive electrophile) | Moderate (Stable in acidic/neutral media) |

| Transport | Passive Diffusion | Active Transport (LAT1/SLC7A5) |

| Tumor Selectivity | Low (General lipophilicity) | High (Targets LAT1-overexpressing cells) |

| Intracellular GSH | Direct depletion | Delayed depletion (requires dissociation) |

| Toxicity | High systemic irritation | Reduced systemic irritation (Prodrug form) |

Key Insight: While free PEITC relies on passive diffusion and high doses to achieve therapeutic levels, PEITC-Cys utilizes the cell's own nutrient transport machinery to achieve high intracellular concentrations, acting as a "smart" delivery system.

References

-

Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. Source: PubMed Central (PMC) URL:[Link]

-

Irreversible Inhibition of Glutathione S-Transferase by Phenethyl Isothiocyanate (PEITC). Source: PLOS ONE URL:[Link][5]

-

The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter. Source: Frontiers in Chemistry URL:[Link]

-

Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger ROS-mediated Death. Source:[5] Journal of Biological Chemistry URL:[Link]

-

Transport of dietary phenethyl isothiocyanate is mediated by multidrug resistance protein 2. Source: PubMed URL:[Link]

Sources

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irreversible Inhibition of Glutathione S-Transferase by Phenethyl Isothiocyanate (PEITC), a Dietary Cancer Chemopreventive Phytochemical | PLOS One [journals.plos.org]

- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate and Bioactivity of Phenethyl Isothiocyanate: A Comparative Technical Guide to Cysteine vs. N-Acetylcysteine Conjugates

Executive Summary

Phenethyl isothiocyanate (PEITC) is a potent electrophilic chemopreventive agent derived from gluconasturtiin in cruciferous vegetables.[1][2] Its clinical efficacy and pharmacokinetics are governed by the Mercapturic Acid Pathway , where it undergoes sequential enzymatic conjugation.

For researchers and drug developers, distinguishing between PEITC-Cysteine (PEITC-Cys) and PEITC-N-Acetylcysteine (PEITC-NAC) is critical. PEITC-Cys is a transient intracellular intermediate, whereas PEITC-NAC is the stable, terminal urinary metabolite. Crucially, both conjugates retain the ability to dissociate, effectively acting as "prodrugs" or reservoirs that release free PEITC to thiophilic targets.

Structural and Chemical Distinction

The fundamental difference lies in the acetylation of the cysteine amine group. Both compounds are dithiocarbamates , formed by the nucleophilic attack of a thiol (-SH) group on the central carbon of the isothiocyanate (-N=C=S) group.

Structural Comparison

| Feature | PEITC-Cysteine (PEITC-Cys) | PEITC-N-Acetylcysteine (PEITC-NAC) |

| Chemical Name | S-(N-phenethylthiocarbamoyl)-L-cysteine | N-acetyl-S-(N-phenethylthiocarbamoyl)-L-cysteine |

| Molecular Weight | ~284.38 g/mol | ~326.41 g/mol |

| Functional Group | Free | Acetylated |

| Lipophilicity | Lower (Zwitterionic at physiological pH) | Higher (Carboxyl group dominates) |

| Primary Location | Intracellular (Cytosol) | Extracellular (Plasma/Urine) |

| Stability | Labile; substrate for NAT enzymes | More stable; excretion product |

The Thiocarbamoyl Linkage (Reversibility)

Unlike glutathione conjugation with many other electrophiles (which can be irreversible), the reaction between PEITC and thiols is reversible .

The Metabolic Pathway: From GSH to NAC

Understanding the conversion from PEITC-Cys to PEITC-NAC is essential for interpreting pharmacokinetic data. This process occurs via the mercapturic acid pathway.[3][4]

Pathway Mechanics

-

Entry & Conjugation: PEITC enters the cell and is rapidly conjugated with Glutathione (GSH) by Glutathione S-Transferases (GSTs), specifically GSTP1 and GSTA1.

-

Efflux: PEITC-GSH is exported from the cell via Multidrug Resistance Proteins (MRPs/ABCCs).

-

Hydrolysis:

- -Glutamyltranspeptidase (GGT) removes the glutamyl moiety.

-

Cysteinylglycinase (Dipeptidase) removes the glycine, yielding PEITC-Cys .

-

Acetylation: N-acetyltransferase (NAT) acetylates PEITC-Cys to form PEITC-NAC (Mercapturic acid), which is excreted in urine.[3]

Visualization of the Pathway

Figure 1: The Mercapturic Acid Pathway for PEITC. Note the transition from intracellular GSH conjugation to extracellular hydrolysis and final acetylation to PEITC-NAC.

Analytical Protocol: Quantification via LC-MS/MS

To distinguish and quantify these metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Critical Experimental Considerations

-

Stability Warning: PEITC conjugates are unstable at basic pH. Acidification of samples immediately upon collection is mandatory to prevent dissociation back to free PEITC.

-

Ionization: ESI (Electrospray Ionization) in negative mode is typically preferred for the conjugates due to the carboxylic acid groups.

-

Internal Standards: Use isotope-labeled standards (e.g.,

-PEITC-NAC) if available, or structural analogs like Benzyl-ITC-NAC.

Step-by-Step Workflow

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Acidification Buffer: 1M Acetic Acid or HCl.

Protocol:

-

Sample Collection:

-

Extraction (Solid Phase Extraction - SPE):

-

LC-MS/MS Parameters:

Analytical Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of PEITC metabolites.

Biological Implications for Drug Development

Biomarker Utility

-

PEITC-NAC is the definitive biomarker for dietary intake or drug compliance. In human clinical trials, urinary excretion of PEITC-NAC accounts for 40-60% of the ingested dose within 24 hours.

-

PEITC-Cys levels in plasma are generally low and transient. High levels of PEITC-Cys relative to PEITC-NAC might indicate an impairment in N-acetyltransferase (NAT) activity (pharmacogenetic variance).

The "Reservoir" Effect

Research indicates that PEITC-NAC is not merely an elimination product. Because the conjugation is reversible:

-

PEITC-NAC accumulates in plasma.

-

Upon entering tissues with lower intracellular concentrations of PEITC, the equilibrium shifts.

-

PEITC-NAC dissociates, releasing free PEITC to react with cellular targets (e.g., tubulin, NF-

B). This property suggests that PEITC-NAC itself could be developed as a therapeutic agent , providing a more stable delivery mechanism than free PEITC, which is an irritant.

References

-

Conaway, C. C., et al. (2005).[9] Disposition of Glucosinolates and Sulforaphane in Humans After Ingestion of Steamed and Fresh Broccoli. Nutrition and Cancer.[1][2][5][8][11][12] Link

-

Ji, Y., & Morris, M. E. (2003). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B. Link

-

Jiao, D., et al. (1994). Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. Cancer Research.[2] Link

-

Chung, F. L., et al. (2000). Chemoprevention of human cancer by isothiocyanates.[1][2][3] The Journal of Nutrition. Link

-

Yang, Y. M., et al. (2005).[9] N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells. Cancer Research.[2] Link

-

Lieberman, R., et al. (2009). Executive Summary of the NCI-Sponsored Workshop on the Development of Phenethyl Isothiocyanate (PEITC) as a Cancer Chemopreventive Agent. Cancer Prevention Research. Link

Sources

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irreversible Inhibition of Glutathione S-Transferase by Phenethyl Isothiocyanate (PEITC), a Dietary Cancer Chemopreventive Phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. harvest.usask.ca [harvest.usask.ca]

- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Mechanism of Action of S-(N-Phenethylthiocarbamoyl)-L-cysteine in Cancer Cells

Content Type: In-Depth Technical Guide Audience: Researchers, Drug Development Professionals, and Molecular Biologists

Executive Summary: The "Trojan Horse" Metabolite

S-(N-Phenethylthiocarbamoyl)-L-cysteine (PEITC-Cys) is not merely a metabolic waste product of the dietary isothiocyanate Phenethyl Isothiocyanate (PEITC); it is a bioactive reservoir. While the mercapturic acid pathway is traditionally viewed as a detoxification route, in the context of cancer therapeutics, the cysteine conjugate of PEITC functions as a reversible carrier.

Its mechanism of action hinges on the lability of the dithiocarbamate linkage . Unlike stable covalent modifications, the bond between the PEITC electrophile and the cysteine sulfhydryl is reversible under physiological conditions (pH 7.4, 37°C). Consequently, PEITC-Cys acts as a "prodrug," releasing free PEITC either extracellularly or intracellularly, which then executes the electrophilic attack on critical oncogenic proteins and redox buffers.

This guide dissects the pharmacokinetics, molecular targets, and experimental validation of PEITC-Cys, providing a rigorous framework for evaluating its therapeutic potential.

Chemical Biology & Pharmacokinetics[1]

The Dissociation Equilibrium

The core of PEITC-Cys activity is the equilibrium between the conjugate and the free isothiocyanate.

-

Extracellular Dissociation: When PEITC-Cys is added to culture media, it undergoes spontaneous dissociation. The released lipophilic PEITC rapidly diffuses across the plasma membrane.

-

Intracellular Re-conjugation: Once inside the cytoplasm, where glutathione (GSH) concentrations are high (1–10 mM), free PEITC is rapidly re-conjugated by Glutathione S-Transferases (GSTs) to form PEITC-GSH.

-

The Cycle: This creates a concentration gradient that drives continuous uptake, effectively pumping the isothiocyanate into the cell until the intracellular thiol pool is depleted.

Visualization: The Mercapturic Acid Pathway & Transport

The following diagram illustrates the metabolic flow and the critical dissociation step that allows cellular entry.

Caption: Metabolic trajectory of PEITC showing the reversible dissociation of the cysteine conjugate (PEITC-Cys) which fuels intracellular accumulation.

Molecular Mechanisms of Action[2]

Once free PEITC is released from the cysteine conjugate, it acts as a potent electrophile. The mechanism is multi-modal, affecting redox status, structural proteins, and signaling transcription factors.

Redox Catastrophe (GSH Depletion)

The immediate effect of PEITC release is the rapid depletion of cellular Glutathione (GSH).

-

Conjugation: PEITC binds GSH, removing it from the antioxidant pool.[1]

-

Export: The PEITC-GSH conjugate is actively exported via Multidrug Resistance Proteins (MRP1), further draining intracellular cysteine/GSH reserves.

-

ROS Surge: The loss of GSH disables Glutathione Peroxidase (GPx), leading to accumulation of Hydrogen Peroxide (

) and Superoxide (

Tubulin Depolymerization

PEITC targets the sulfhydryl groups on tubulin.

-

Target: Cysteine residues (specifically Cys347 on

-tubulin). -

Effect: Covalent modification prevents microtubule polymerization.

-

Outcome: Cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis.

Signaling Pathway Modulation[2]

-

NF-

B Inhibition: PEITC modifies IKK -

Nrf2 Activation: At lower doses, PEITC modifies Keap1 (Cys151), preventing Nrf2 ubiquitination. Nrf2 translocates to the nucleus to induce antioxidant response elements (ARE). Note: In high-dose cancer therapy, the ROS surge overwhelms this rescue mechanism.

Data Summary: Comparative Efficacy

The following table summarizes the inhibitory concentration (IC50) of PEITC-Cys compared to the parent PEITC across various cancer cell lines. Note the comparable potency, validating the dissociation hypothesis.

| Cell Line | Tissue Origin | PEITC IC50 ( | PEITC-Cys IC50 ( | Mechanism Highlight |

| A549 | Lung | 8-12 | 10-15 | Apoptosis via ROS/JNK axis |

| PC-3 | Prostate | 5-8 | 6-9 | G2/M Arrest, Tubulin binding |

| MCF-7 | Breast | 10-15 | 12-18 | GSH depletion, Bcl-2 downregulation |

| HL-60 | Leukemia | 2-4 | 3-5 | Rapid ROS induction, Caspase-3 activation |

Data aggregated from standard pharmacological assays (24-48h exposure).

Experimental Protocols

Protocol A: Intracellular Accumulation Assay (HPLC-MS/MS)

To verify the uptake and intracellular dissociation of PEITC-Cys.

Reagents:

-

PEITC-Cys standard (synthesized or commercial).

-

1,2-Benzenedithiol (BDT) – Derivatizing agent for total ITC quantification.

-

Acetonitrile/Methanol (LC-MS grade).

Workflow:

-

Seeding: Plate A549 cells (

cells/dish) and treat with 10 -

Lysis: Wash cells 3x with ice-cold PBS. Lyse in 200

L water by sonication. -

Cyclocondensation (Total ITC): Mix lysate with 100 mM potassium phosphate buffer (pH 8.5) and 4 mM BDT. Incubate at 60°C for 1 hour.

-

Extraction: Extract with ethyl acetate, evaporate, and reconstitute in methanol.

-

Analysis: Inject into HPLC-MS/MS (C18 column). Detect the BDT-PEITC derivative (MRM mode).

-

Normalization: Normalize ITC content to total protein concentration (BCA assay).

Protocol B: ROS Quantification (Flow Cytometry)

To correlate PEITC-Cys treatment with oxidative stress.

Reagents:

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate).

-

NAC (N-Acetylcysteine) – Negative control (ROS scavenger).

Workflow:

-

Treatment: Treat cells with PEITC-Cys (5-20

M) for 2 hours. Include a control group pre-treated with 5 mM NAC for 1 hour. -

Staining: Wash cells and incubate with 10

M DCFH-DA in serum-free media for 30 mins at 37°C in the dark. -

Harvest: Trypsinize, wash with PBS, and resuspend in 500

L PBS. -

Acquisition: Analyze immediately on a flow cytometer (Ex/Em: 488/525 nm).

-

Validation: The Mean Fluorescence Intensity (MFI) should increase dose-dependently. NAC pre-treatment must abrogate the signal, confirming oxidative specificity.

Visualization: Intracellular Signaling Cascade

This diagram maps the downstream effects of PEITC (released from PEITC-Cys) leading to apoptosis.

Caption: Mechanistic cascade triggered by PEITC release: ROS induction, cytoskeletal disruption, and modulation of survival pathways.

References

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link

-

Mi, L., et al. (2011). Isothiocyanates: Small molecules with big effects. Journal of Nutritional Biochemistry, 22(2), 175-184. Link

-

Callaway, E. C., et al. (2004).[8] Cellular accumulation of dietary anticarcinogenic isothiocyanates is followed by transporter-mediated export as dithiocarbamates.[8] Cancer Letters, 204(1), 23-31.[8] Link

-

Trachootham, D., et al. (2006).

-phenylethyl isothiocyanate. Cancer Cell, 10(3), 241-252. Link -

Kassie, F., et al. (2010).[9] Inhibition of lung carcinogenesis and critical cancer-related signaling pathways by N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine.[9][10] Carcinogenesis, 31(9), 1634-1641.[9] Link

-

Baillie, T. A., & Slatter, J. G. (1991). Glutathione: A vehicle for the transport of chemically reactive metabolites.[11] Accounts of Chemical Research, 24(9), 264-270. Link

Sources

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of rapid cellular accumulation of anticarcinogenic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits | MDPI [mdpi.com]

- 5. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]

- 10. Combinations of N-Acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine and myo-Inositol Inhibit Tobacco Smoke Carcinogen-induced Lung Adenocarcinoma in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione- and cysteine-mediated cytotoxicity of allyl and benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reversible Covalent Bond: A Technical Guide to the Phenethyl Isothiocyanate-Cysteine Conjugate Reaction

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl isothiocyanate (PEITC), a bioactive compound derived from cruciferous vegetables, exhibits significant promise as a chemopreventive and therapeutic agent. Its mechanism of action is largely attributed to its ability to form covalent adducts with nucleophilic residues on proteins, most notably cysteine. The reaction between the electrophilic isothiocyanate group of PEITC and the thiol group of cysteine yields a dithiocarbamate conjugate. A critical, yet often overlooked, aspect of this interaction is its inherent reversibility. This technical guide provides a comprehensive exploration of the chemical principles, experimental methodologies, and biological implications of the reversible PEITC-cysteine conjugation reaction. Understanding the kinetics and equilibrium of this dynamic bond is paramount for accurately interpreting biological data and for the rational design of novel covalent therapeutics.

Introduction: The Significance of PEITC and Covalent Modification

Phenethyl isothiocyanate (PEITC) is one of the most well-studied isothiocyanates, recognized for its potent anti-cancer properties.[1][2] Found in vegetables like watercress, PEITC's bioactivity stems from its electrophilic isothiocyanate (-N=C=S) functional group.[1] This group readily reacts with cellular nucleophiles, particularly the thiol side chains of cysteine residues in proteins and glutathione (GSH).[3] This process, known as covalent modification or thiocarbamoylation, can alter protein function, trigger signaling cascades, and induce cellular responses such as apoptosis and cell cycle arrest.[4][5][6]

The primary metabolic pathway for PEITC involves conjugation with GSH, which is subsequently processed to a cysteine conjugate and excreted as mercapturic acid.[1][7] However, the initial conjugation step is not a simple, irreversible inactivation. The dithiocarbamate bond formed between PEITC and cysteine is a dynamic, reversible linkage. This reversibility means that PEITC can be released from its conjugate, allowing it to potentially interact with multiple targets or be transported in a protected, inactive form. For drug development professionals, harnessing or mitigating this reversibility is a key consideration in the design of targeted covalent inhibitors. This guide delves into the fundamental chemistry of this reaction and the practical approaches to its study.

The Chemistry of Conjugation: Formation and Reversibility of the Dithiocarbamate Adduct

The core reaction involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the electrophilic central carbon atom of the isothiocyanate group of PEITC. This forms a dithiocarbamate adduct.

Caption: Reversible reaction between PEITC and Cysteine.

The stability of this dithiocarbamate bond is highly context-dependent and is governed by several key factors, creating a chemical equilibrium between the conjugated and unconjugated species.

Critical Factors Influencing Reversibility

pH: The single most important factor governing dithiocarbamate stability is pH. The bond is significantly less stable under acidic conditions.[8][9] This is because the acid-catalyzed hydrolysis of the dithiocarbamate is dependent on the fraction of the protonated ligand in the solution.[9] Conversely, in alkaline environments (pH > 8), the dithiocarbamate linkage is considerably more stable.[10] This pH-dependent stability has profound biological implications, as the conjugate may be stable in the slightly alkaline environment of the blood plasma (pH ~7.4) but could dissociate in the more acidic microenvironments of tumors or within cellular compartments like lysosomes.

Temperature: As with most chemical reactions, temperature influences the rates of both the forward (conjugation) and reverse (dissociation) reactions. Increased temperature can accelerate the degradation of dithiocarbamates.

Local Thiol Concentration: The equilibrium can be shifted by the concentration of other available thiols. In a high-thiol environment, such as the intracellular matrix where glutathione concentrations are in the millimolar range, the PEITC-cysteine conjugate may be less stable due to competition. A study involving leukemia cells showed that cytotoxicity was associated with an initial formation of a GSH adduct, which was then exported from the cells, demonstrating the dynamic nature of these conjugates in a cellular context.[3]

Methodologies for Studying Reversibility

Investigating the reversible nature of the PEITC-cysteine bond requires robust analytical techniques capable of separating and quantifying the parent compounds and the conjugate over time under controlled conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for studying the kinetics of this reaction. A reverse-phase HPLC (RP-HPLC) method is typically employed to separate the relatively nonpolar PEITC from the more polar cysteine and the conjugate.

Experimental Protocol: HPLC-based Stability Assay

-

Preparation of Conjugate: Synthesize the PEITC-N-acetylcysteine (NAC) conjugate in vitro. PEITC-NAC is often used as a stable, representative model for the cysteine conjugate and is a known metabolite.[7][11]

-

Incubation Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.4, and 9.0) to assess stability. Phosphate or citrate buffers are common choices.

-

Kinetic Experiment:

-

Dissolve a known concentration of the PEITC-NAC conjugate in each pH buffer at a controlled temperature (e.g., 37°C).

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins and halt further reaction, then centrifuge.[7] Alternatively, the sample can be immediately injected into the HPLC system.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient allows for the elution of polar (cysteine, NAC) and nonpolar (PEITC) compounds in a single run.

-

Detection: UV detector set to a wavelength appropriate for PEITC (typically ~245 nm).

-

-

Data Analysis:

-

Generate standard curves for PEITC and the PEITC-NAC conjugate to enable quantification.

-

Plot the concentration of the remaining conjugate versus time for each pH.

-

Calculate the half-life (t₁/₂) of the conjugate at each pH to quantitatively compare stability.

-

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for unequivocally identifying the PEITC-cysteine adduct and its dissociation products, especially in complex biological matrices.[7]

-

Identification: MS can confirm the identity of the conjugate by measuring its precise mass-to-charge ratio (m/z). Fragmentation patterns (MS/MS) can provide structural confirmation. Studies have used this approach to identify PEITC adducts on specific cysteine residues of target proteins like BID.[4]

-

Quantification: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for highly sensitive and specific quantification of the conjugate and free PEITC in cell lysates or plasma. This technique was used to monitor the formation of the PEITC-NAC conjugate both inside cells and in the culture medium.[2][7]

Caption: Workflow for analyzing PEITC-Cysteine conjugate stability.

Quantitative Data and Biological Implications

The reversible nature of the PEITC-cysteine adduct has significant consequences for its biological activity and pharmacokinetics.

Quantitative Stability Data

The stability of dithiocarbamates is highly dependent on their chemical structure and the surrounding pH. While specific kinetic data for the PEITC-cysteine conjugate is dispersed across various studies, a general trend can be summarized.

| Condition | Relative Stability of Dithiocarbamate Bond | Expected Outcome | Reference |

| Acidic pH (< 6.0) | Low / Unstable | Rapid dissociation to free PEITC and cysteine. | [8][9] |

| Physiological pH (~7.4) | Moderate | Equilibrium exists; both conjugate and free forms present. | [12] |

| Alkaline pH (> 8.0) | High / Stable | Dissociation is slow; conjugate form is favored. | [10] |

This table represents a generalized trend. Absolute rates must be determined empirically.

Implications in Drug Development and Biology

-

Drug Distribution and Targeting: The reversibility acts as a "release" mechanism. PEITC can conjugate to plasma proteins like albumin, travel through the bloodstream in a stabilized form, and then be released at a target site, potentially one with a lower local pH, such as a tumor microenvironment.

-

Mechanism of Action: The ability of PEITC to modify target proteins is central to its anti-cancer effects.[1][13] Reversibility implies that target engagement may be transient. This contrasts with irreversible covalent inhibitors. The dynamic nature of the bond could allow for modulation of protein activity rather than complete ablation. For example, PEITC covalently modifies N-terminal cysteines on the pro-apoptotic protein BID, an interaction that initiates apoptosis.[4] The reversibility of this bond could influence the duration of the apoptotic signal.

-

Cellular Detoxification vs. Activity: Cells primarily detoxify PEITC by conjugating it to GSH.[1][3] However, the reversibility of the PEITC-GSH adduct means it can act as a reservoir for free PEITC. This equilibrium dictates the balance between detoxification and the availability of active PEITC to engage with therapeutic targets.

-

Covalent Reversible Inhibition: The PEITC-cysteine interaction is a prime example of covalent reversible inhibition. This is a highly sought-after modality in modern drug design, as it can combine the high potency and prolonged target engagement of a covalent drug with the improved safety profile of a non-covalent one, by reducing the potential for permanent off-target modification.

Conclusion

The reaction between phenethyl isothiocyanate and cysteine is not a simple, one-way covalent modification but a dynamic, reversible equilibrium. The stability of the resulting dithiocarbamate adduct is critically dependent on pH, temperature, and the local thiol concentration. Understanding and quantifying this reversibility using analytical techniques like HPLC and LC-MS/MS is essential for researchers in toxicology, pharmacology, and drug development. The dynamic nature of this bond profoundly impacts PEITC's pharmacokinetics, distribution, and mechanism of action, positioning it as a model compound for the study of reversible covalent therapeutics. A thorough appreciation of this chemistry is paramount to fully unlocking the therapeutic potential of PEITC and designing the next generation of targeted covalent drugs.

References

- Sivashanmugam, P., et al. (2017). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC.

- Al-jowari, S. A., & Al-shirifi, A. N. (Year not available). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online.

- Zhu, M., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. PMC.

- Kyriakou, S., et al. (2024).

- (No authors listed). (Year not available).

- (No authors listed). (Year not available). Stability of dithiocarbamates during the preparation and extraction of food samples. Source not specified.

- (No authors listed). (2014). Group I–IV Metal Dithiocarbamates—Spectroscopic Properties, Structure, pH‐Dependent Stability in Solution, Molecular Recognition, Biological Activity, and Applications.

- (No authors listed). (Year not available).

- (No authors listed). (Year not available). Observed adduct formation in the reactivity experiments with...

- Chuang, H.-Y., et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. PubMed.

- Pan, S.-H., et al. (2014).

- Fenwick, G. R., et al. (2001). Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro. PubMed.

- Wang, L., et al. (2014).

- (No authors listed). (Year not available).

- (No authors listed). (2024). Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma.

- (No authors listed). (2020).

- (No authors listed). (Year not available). Kinetic characterization of...

- Trachootham, D., et al. (2008).

- Yu, R., et al. (2000).

- Abba, M. L., et al. (2020). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI.

Sources

- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenethyl isothiocyanate and paclitaxel synergistically enhanced apoptosis and alpha-tubulin hyperacetylation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. researchgate.net [researchgate.net]

- 12. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 13. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bioavailability & Pharmacokinetics of PEITC vs. PEITC-Cysteine Conjugate

Executive Summary

Phenethyl isothiocyanate (PEITC) is a potent chemopreventive agent derived from gluconasturtiin in cruciferous vegetables.[1][2][3] While highly effective in vitro, its clinical translation is hindered by high lipophilicity, volatility, and rapid first-pass metabolism. The PEITC-Cysteine conjugate (PEITC-Cys) and its downstream metabolite, the N-acetylcysteine conjugate (PEITC-NAC) , act not merely as excretion products but as reversible reservoirs (prodrugs). This guide analyzes the bioavailability differences between the parent compound and its conjugates, detailing the reversible thiocarbamoylation mechanism that allows conjugates to serve as systemic delivery vehicles.

Mechanistic Foundation: The Mercapturic Acid Pathway

To understand the bioavailability distinction, one must first map the metabolic trajectory. PEITC is metabolized via the mercapturic acid pathway, but unlike many xenobiotics where conjugation is a one-way street to excretion, isothiocyanate (ITC) conjugation is reversible.

The Reversible Thiocarbamoylation Equilibrium

PEITC is an electrophile that reacts with sulfhydryl groups (-SH) on glutathione (GSH), cysteine, and N-acetylcysteine.

-

Forward Reaction (Detoxification/Storage): GST-mediated conjugation stabilizes PEITC, making it water-soluble.

-

Reverse Reaction (Bioactivation): Under physiological conditions (pH 7.4, 37°C), the dithiocarbamate bond is labile. The conjugate dissociates, releasing free PEITC.

Key Insight: The bioavailability of the conjugate is effectively the bioavailability of released PEITC, but with a modified pharmacokinetic profile (sustained release vs. bolus spike).

Pathway Visualization

Figure 1: The Mercapturic Acid Pathway showing the critical reversibility (dashed red lines) that allows conjugates to regenerate the parent drug.

Comparative Bioavailability Analysis

The following data synthesizes pharmacokinetic (PK) parameters from rodent and human studies comparing oral administration of parent PEITC versus its conjugates.

Pharmacokinetic Profiles[7][8]

| Parameter | Parent PEITC (Oral) | PEITC-NAC Conjugate (Oral) | Clinical Implication |

| Absorption Mechanism | Passive diffusion (Rapid) | Active transport (OATs) / Passive after dissociation | Conjugate requires transporters or hydrolysis. |

| Tmax (Time to Peak) | ~0.4 – 2.6 hours | ~2.0 – 4.0 hours | Conjugate exhibits a "delayed release" effect. |

| Cmax (Peak Conc.) | High (Spike) | Lower (Blunted) | Conjugate reduces risk of acute toxicity/pungency. |

| Half-life (t1/2) | ~4 – 5 hours | ~5 – 7 hours | Conjugate extends systemic exposure (AUC). |

| Water Solubility | Low (< 10 mg/L) | High (> 100 g/L) | Conjugate is easier to formulate (no lipid carriers needed). |

| Stability | Volatile, oxidizes rapidly | Stable solid, stable in acid | Conjugate has superior shelf-life. |

The "Carrier" Hypothesis

Research indicates that while PEITC-NAC itself has low intrinsic affinity for some molecular targets (e.g., Keap1), its efficacy in vivo is nearly identical to the parent compound. This confirms that PEITC-NAC acts as a prodrug .

-

In Acidic Stomach (pH < 3): PEITC-NAC is stable and does not dissociate.

-

In Plasma/Tissue (pH 7.4): The equilibrium shifts. The conjugate slowly releases free PEITC, maintaining a "steady state" concentration that avoids the rapid clearance spikes seen with parent PEITC.

Experimental Protocols for Bioavailability Assessment

Accurately measuring PEITC and its conjugates requires strict control over sample pH. Standard protocols often fail because they allow the conjugate to dissociate ex vivo, artificially inflating the "free PEITC" measurement.

Sample Collection & Stabilization (Critical Step)

-

Principle: The thiocarbamate bond is stable at acidic pH but labile at neutral/basic pH.

-

Protocol:

-

Collect blood into tubes containing EDTA (anticoagulant).

-

IMMEDIATELY add acidifying agent (e.g., 10% Trichloroacetic acid or 1M HCl) to lower pH < 3.0.

-

Centrifuge at 4°C to separate plasma.

-

Store at -80°C. Never store at room temperature.

-

LC-MS/MS Quantification Workflow

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI) in Positive/Negative switching mode (Positive often preferred for PEITC adducts).

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| PEITC | 164.1 [M+H]+ | 91.1 (Tropylium) | 15 | Monitor for free parent drug. |

| PEITC-Cys | 285.1 [M+H]+ | 164.1 (PEITC+H) | 20 | Loss of Cysteine moiety. |

| PEITC-NAC | 327.1 [M+H]+ | 164.1 (PEITC+H) | 22 | Primary metabolite/prodrug. |

| IS (d5-PEITC) | 169.1 [M+H]+ | 96.1 | 15 | Deuterated Internal Standard. |

Workflow Diagram

Figure 2: Workflow for LC-MS/MS analysis emphasizing the critical acidification step to prevent ex vivo dissociation.

Technical Challenges & Solutions

Inter-conversion Artifacts

Challenge: During LC separation, if the column temperature is too high (>40°C) or the mobile phase pH is neutral, PEITC-NAC will dissociate on-column. Solution:

-

Use a column temperature of 25°C or lower .

-

Maintain mobile phase pH at 3.0 (using 0.1% Formic Acid).

-

Use a rapid gradient (< 5 min) to minimize on-column residence time.

Matrix Effects

Challenge: Urine and plasma contain high levels of endogenous thiols that can compete or react with PEITC. Solution: Use Stable Isotope Dilution (SIDA) with d5-PEITC or 13C-PEITC-NAC as internal standards. These isotopologues will compensate for matrix suppression and partial degradation.

Conclusion

The PEITC-cysteine conjugate (and its NAC derivative) should not be viewed solely as a waste product. It represents a water-soluble, stable prodrug form of PEITC. While the parent PEITC offers rapid absorption, it suffers from volatility and pungency. The conjugate offers a smoother pharmacokinetic profile with sustained release kinetics governed by the reversible dissociation of the dithiocarbamate bond. For drug development, the conjugate presents a superior formulation candidate, provided that the dissociation kinetics are optimized for the target tissue pH.

References

-

Phenethyl Isothiocyanate: A Comprehensive Review of Anti-Cancer Mechanisms. National Institutes of Health (NIH). [Link]

-

Pharmacokinetics of Dietary Phenethyl Isothiocyanate in Rats. PubMed. [Link]

-

N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells. Cancer Research. [Link]

-

Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Biomedical Chromatography. [Link]

-

Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form. MDPI. [Link]

Sources

Technical Guide: S-(N-Phenethylthiocarbamoyl)-L-cysteine as a Biomarker for Watercress Consumption

Topic: S-(N-Phenethylthiocarbamoyl)-L-cysteine as a Dietary Biomarker for Watercress Intake Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the field of nutritional epidemiology and chemoprevention, accurate assessment of dietary intake is the rate-limiting step for validating clinical outcomes. Self-reported data (FFQs) are notoriously prone to recall bias. This compound (PEITC-NAC) serves as a robust, chemically specific urinary biomarker for the consumption of watercress (Nasturtium officinale) and the metabolic activation of its primary bioactive glucosinolate, gluconasturtiin.

This guide details the biochemical provenance, analytical quantification (LC-MS/MS), and pharmacokinetic validation of PEITC-NAC. It is designed to provide researchers with a self-validating protocol for using this metabolite to monitor compliance and metabolic capacity in clinical trials targeting detoxification and cancer chemoprevention.

Biochemical Mechanism & Causality

To effectively utilize PEITC-NAC as a biomarker, one must understand the obligatory metabolic pathway that converts the inert plant precursor into the urinary metabolite. This process involves plant myrosinase activity followed by the mammalian mercapturic acid pathway.

The Metabolic Cascade

-

Hydrolysis: Upon mastication of watercress, plant myrosinase hydrolyzes gluconasturtiin into Phenethyl Isothiocyanate (PEITC).[1][2]

-

Absorption: PEITC is lipophilic and rapidly absorbed (bioavailability >90%) in the upper gastrointestinal tract.

-

Conjugation (Phase II): Intracellularly, Glutathione S-transferases (GSTs) conjugate PEITC with glutathione (GSH) to form PEITC-GSH. This is the rate-limiting detoxification step, often influenced by GSTM1 and GSTT1 genotypes.

-

Mercapturic Acid Pathway: The PEITC-GSH conjugate is sequentially degraded by:

-

-Glutamyltranspeptidase (GGT)

-

Cysteinylglycine dipeptidase

PEITC-Cysteine. -

N-acetyltransferase (NAT)

PEITC-NAC .

-

-Glutamyltranspeptidase (GGT)

-

Excretion: PEITC-NAC is highly water-soluble and actively excreted via the kidneys.

Pathway Visualization

Figure 1: The metabolic conversion of Gluconasturtiin to the urinary biomarker PEITC-NAC.

Analytical Protocol: LC-MS/MS Quantification

The quantification of PEITC-NAC requires high specificity due to the complex urine matrix. The following protocol utilizes Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this analysis.

Reagents & Standards

-

Analyte: this compound (Synthetic standard, purity >98%).

-

Internal Standard (IS):

-PEITC-NAC or -

Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Sample Preparation (Solid Phase Extraction)

Direct "dilute-and-shoot" methods can cause ion suppression. A Solid Phase Extraction (SPE) workflow is recommended for clinical samples.

-

Thawing: Thaw urine samples at 4°C. Vortex for 30s.

-

Acidification: Adjust 1 mL urine to pH < 3 with Formic Acid to stabilize the dithiocarbamate linkage.

-

IS Addition: Spike with Internal Standard (final conc. 1 µM).

-

SPE Loading: Condition C18 SPE cartridges (e.g., Oasis HLB) with MeOH then Water. Load sample.

-

Wash: Wash with 5% MeOH in 0.1% FA (removes salts/polar interferences).

-

Elution: Elute with 100% ACN.

-

Reconstitution: Evaporate to dryness under

and reconstitute in Mobile Phase A.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | PEITC-NAC ionizes readily as [M+H]+. |

| Precursor Ion | m/z 327.1 | Protonated molecular ion of PEITC-NAC ( |

| Quantifier Ion | m/z 164.0 | Characteristic fragment corresponding to the N-acetylcysteine moiety ( |

| Qualifier Ion | m/z 105.1 | Phenethyl fragment ( |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization. |

| Mobile Phase B | 0.1% Formic Acid in ACN | Organic modifier.[3] |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for PEITC-NAC quantification.

Pharmacokinetics & Validation

To interpret biomarker data correctly, researchers must account for the pharmacokinetics of PEITC excretion.

Excretion Kinetics

-

Tmax: Urinary levels peak approximately 2.6 ± 1.1 hours after ingestion.

-

Half-life (

): Elimination half-life is approximately 4.9 hours . -

Recovery Window: >80% of the total dose is excreted within the first 24 hours.

-

Baseline: In subjects avoiding cruciferous vegetables, PEITC-NAC levels should be below the Limit of Quantification (LOQ < 5 nM).

Dose-Response Linearity

Studies demonstrate a linear correlation (

-

Expected Concentration: Consumption of 80g watercress typically yields urinary PEITC-NAC concentrations in the 10–50 µM range (normalized to creatinine).

Confounding Factors

-

GST Polymorphisms: Individuals with GSTM1-null or GSTT1-null genotypes may show delayed excretion or lower total recovery due to reduced conjugation efficiency.

-

Dietary Cross-Reactivity: Subjects must abstain from other PEITC sources (turnips, horseradish) for 48 hours prior to sampling to ensure specificity.

References

-

Chiao, J. W., et al. (2000).[4] "Modulation of growth of human prostate cancer cells by the N-acetylcysteine conjugate of phenethyl isothiocyanate."[4] International Journal of Oncology.

-

Hecht, S. S., et al. (1995). "Effects of watercress consumption on urinary metabolites of nicotine in smokers." Cancer Epidemiology, Biomarkers & Prevention.

-

Ji, Y., & Morris, M. E. (2003). "Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

-

Chung, F. L., et al. (1992). "Quantitation of human uptake of the anticarcinogen phenethyl isothiocyanate after a watercress meal." Cancer Epidemiology, Biomarkers & Prevention.

-

Kyriakou, S., et al. (2023).[5] "Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma." Nutrients.[5][6][7][8]

Sources

- 1. watercressresearch.com [watercressresearch.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CLINICAL TRIAL OF WATERCRESS IN DETOXIFICATION OF ENVIRONMENTAL TOXICANTS AND CARCINOGENS | National Agricultural Library [nal.usda.gov]

Technical Guide: Transport Mechanisms of Isothiocyanate Cysteine Conjugates in Mammalian Cells

Executive Summary

The "Trojan Horse" Bioavailability of Electrophiles

Isothiocyanates (ITCs), such as sulforaphane (SFN) and allyl isothiocyanate (AITC), are potent electrophiles derived from glucosinolates. While their lipophilic nature allows rapid passive diffusion into cells, their intracellular accumulation and systemic circulation are governed by a complex interplay of conjugation and transport.

This guide details the Mercapturic Acid Pathway from a transport perspective. Unlike stable metabolites, ITC-cysteine (ITC-Cys) conjugates exhibit chemical lability . They serve not merely as excretion products but as circulating "carrier" reservoirs that can dissociate to release free ITC, or mimic amino acids to hijack specific influx transporters. Understanding this dynamic is critical for drug development, as it dictates the pharmacokinetics (PK) and tissue distribution of ITC-based therapeutics.

Section 1: The Biogenic Cascade (Mercapturic Acid Pathway)

Upon entry into the mammalian cell, ITCs undergo Phase II metabolism. This is a detoxification strategy that paradoxically facilitates bioactivity preservation.

The Conjugation Sequence

The electrophilic central carbon of the ITC group (

The resulting ITC-GSH conjugate is hydrophilic and anionic, trapping the ITC inside the cell unless specific efflux pumps are engaged.

Extracellular Processing

Once exported (see Section 2), ITC-GSH is metabolized by ecto-enzymes on the plasma membrane:

-

-Glutamyltranspeptidase (

-

Cysteinylglycinase (CGase): Cleaves the glycine moiety.

-

Result: Formation of the ITC-Cysteine (ITC-Cys) conjugate.

Pathway Visualization

The following diagram illustrates the cyclical nature of ITC transport and metabolism.

Caption: The cyclical transport of ITCs. Free ITCs diffuse in, are conjugated to GSH, exported by MRPs, hydrolyzed to ITC-Cys, and often dissociate back to free ITC to re-enter cells.

Section 2: Transporter Dynamics (The Core Mechanism)

Efflux: The Phase III Pumps

The primary mechanism for clearing ITC conjugates from the cytoplasm is ATP-dependent efflux.

-

Primary Transporters: MRP1 (ABCC1) and MRP2 (ABCC2) .[1]

-

Mechanism: These transporters recognize the glutathionyl moiety of ITC-GSH. They function as "vacuum cleaners," preventing intracellular GSH depletion by removing the conjugate.

-

Significance: Overexpression of MRP1 in tumor cells (Multidrug Resistance) can lead to resistance against ITC-based therapies by rapidly pumping out the bioactive conjugates before they can dissociate or carbamoylate target proteins.

Influx: The "Molecular Mimicry" Hypothesis

How do ITC-Cys conjugates enter cells?

-

Dissociation-Driven Re-entry (Dominant): ITC-Cys conjugates are chemically unstable (labile). In the extracellular space, they undergo a reverse Michael reaction, releasing free ITC. The free ITC then re-enters the cell via passive diffusion.

-

Direct Transport (Secondary): Evidence suggests ITC-Cys can mimic endogenous amino acids.

-

LAT1/LAT2 (L-type Amino Acid Transporters): ITC-Cys bears structural similarity to cystine/cysteine. It can be a substrate for System L transporters, allowing direct uptake.

-

OATs (Organic Anion Transporters): In the kidney, OATs facilitate the uptake of mercapturic acids for excretion.

-

Critical Insight: The "carrier" function of ITC-Cys is vital. While free ITC has a short half-life in plasma due to protein binding, the ITC-Cys conjugate is more stable, circulating in the blood and releasing the active free ITC at the target tissue site.

Section 3: Experimental Methodologies

To validate transport mechanisms, one must distinguish between passive diffusion of free ITC and mediated transport of the conjugate.

Protocol A: Vesicular Transport Assay (Efflux Validation)

This protocol validates if a specific transporter (e.g., MRP1) actively pumps ITC-GSH or ITC-Cys.

Prerequisites:

-

Inside-out membrane vesicles (ISOVs) overexpressing MRP1 (commercially available or prepared from transfected HEK293 cells).

-

Radiolabeled substrate: [

C]-ITC-GSH. -

Control vesicles (Wild Type).

Step-by-Step Methodology:

-

Preparation: Thaw ISOVs rapidly at 37°C. Dilute in Transport Buffer (50 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl

, pH 7.4). -

Reaction Setup:

-

Group A (ATP): Vesicles + [

C]-ITC-GSH + 4 mM ATP. -

Group B (AMP - Control): Vesicles + [

C]-ITC-GSH + 4 mM AMP (non-hydrolyzable). -

Group C (Inhibitor): Group A + 50

M MK-571 (Specific MRP inhibitor).

-

-

Incubation: Incubate at 37°C for defined time points (1, 2, 5, 10 min).

-

Expert Note: Keep incubation short. Long incubation leads to conjugate hydrolysis even in buffer.

-

-

Termination: Rapid filtration through glass fiber filters (pre-soaked in 1% BSA to reduce non-specific binding). Wash 5x with ice-cold Stop Buffer.

-

Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

-

Calculation:

Validation: MK-571 should abolish Net Transport.

Protocol B: Intracellular Accumulation & Dissociation Check

To determine if uptake is due to the conjugate or free ITC.

-

Cell Culture: Seed mammalian cells (e.g., HepG2).

-

Treatment: Treat cells with purified ITC-Cys conjugate (10

M). -

The "Trap" (Crucial Step):

-